molecular formula C21H20N2O3S2 B2482415 N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 426239-62-5

N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2482415
CAS No.: 426239-62-5
M. Wt: 412.52
InChI Key: XGOMCFCQVYXSQM-PDGQHHTCSA-N
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Description

N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-3-26-17-10-8-16(9-11-17)22-19(24)13-23-20(25)18(28-21(23)27)12-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOMCFCQVYXSQM-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N2O3S2C_{19}H_{16}N_{2}O_{3}S_{2} with a molecular weight of 384.5 g/mol. The structural complexity includes a thiazolidinone ring and various aromatic substituents that may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N2O3S2
Molecular Weight384.5 g/mol
IUPAC NameThis compound
InChI KeyHPUGWKNZOKZEFC-WJDWOHSUSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. For example, it has been shown to inhibit certain proteases involved in cancer progression.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. It induces apoptosis and inhibits cell proliferation through modulation of signaling pathways related to cell survival and growth.

Antimicrobial Activity

Research has demonstrated that compounds with similar thiazolidinone structures exhibit potent antimicrobial effects. For instance, derivatives with modifications at the thiazolidinone ring showed improved activity against Staphylococcus aureus and Escherichia coli.

Case Study : A study evaluated the efficacy of various thiazolidinone derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against resistant strains, highlighting the potential of these compounds as alternatives to conventional antibiotics .

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties in vitro and in vivo.

Case Study : A recent investigation into the anticancer effects of thiazolidinone derivatives revealed that one such derivative exhibited a 70% reduction in tumor size in a murine model when administered at a dose of 50 mg/kg body weight . This study suggests a promising avenue for developing new anticancer therapies based on this scaffold.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The initial step involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Cyclization : This intermediate undergoes cyclization with an appropriate acyl chloride under basic conditions to yield the final product.

The reaction conditions are generally maintained at temperatures between 60–80°C in organic solvents like ethanol or methanol .

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the production of more complex molecules. The following are key aspects of its chemical synthesis applications:

  • Reagent in Organic Reactions : It can act as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups.
  • Synthetic Pathways : The synthesis typically involves multi-step reactions, where intermediates are formed through controlled conditions such as temperature and pressure. Common reagents include organometallic catalysts and strong acids or bases.

Table 1: Synthetic Routes and Conditions

StepReaction TypeConditionsReagents Used
1CouplingControlled temperatureOrganometallic catalysts
2OxidationVarying pHPotassium permanganate
3SubstitutionElevated pressureNucleophiles

Biological Applications

In biological research, N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is being explored for its potential therapeutic properties:

  • Biochemical Probes : The compound may serve as a biochemical probe for studying enzyme interactions and signaling pathways.
  • Drug Development : Preliminary studies indicate potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of similar thiazolidine derivatives using the National Cancer Institute's protocols. Compounds showed significant inhibition against various cancer cell lines, suggesting that derivatives of this compound could exhibit similar effects due to structural similarities .

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry:

  • Therapeutic Candidates : Research indicates that compounds with similar structures have been investigated for their efficacy as inhibitors of specific enzymes involved in inflammatory pathways.

Table 2: Potential Therapeutic Targets

Target EnzymeInhibition PotentialReference
5-LipoxygenaseHighMDPI Study on Thiazolidine Derivatives
CyclooxygenaseModerateVarious studies on related compounds

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